molecular formula C22H26N2O3S B2407887 Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate CAS No. 1235326-54-1

Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate

Cat. No. B2407887
CAS RN: 1235326-54-1
M. Wt: 398.52
InChI Key: OIRSXNHXPCIMDE-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a common structure found in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Antimycobacterial Activity

Compounds related to Phenyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate have been evaluated for their antimycobacterial activity. Specifically, spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds showing more potency than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

The search for novel inhibitors of soluble epoxide hydrolase led to the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, which were optimized for potency and selectivity. These compounds showed robust effects on a serum biomarker related to linoleic acid, indicating effective in vivo target engagement (Thalji et al., 2013).

Aurora Kinase Inhibitor

Compounds structurally related to this compound have been proposed as inhibitors of Aurora A kinase, potentially useful in cancer treatment. The specific molecular structure indicates a promising approach to targeting cancer cells by inhibiting crucial enzymes involved in cell division (ヘンリー,ジェームズ, 2006).

Human Beta(3) Agonists

Novel (4-piperidin-1-yl)-phenyl sulfonamides have been prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. These compounds have shown potential as human beta(3) agonists with high selectivity and potency, indicating their utility in treating conditions associated with this receptor (Hu et al., 2001).

CCR5 Antagonist for HIV-1

In the search for new treatments against HIV-1, piperidine-4-carboxamide derivatives were found to be potent CCR5 antagonists. These compounds showed high binding affinity to the CCR5 receptor and effectively inhibited the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells (Imamura et al., 2006).

Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Several compounds exhibited strong anticancer activity, presenting low IC50 values compared to doxorubicin, a reference compound. This indicates the potential of these compounds as novel anticancer agents requiring further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

properties

IUPAC Name

phenyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(13-16-28-20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)27-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRSXNHXPCIMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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